4-(Diprop-2-en-1-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Diprop-2-en-1-ylamino)benzoic acid belongs to a class of organic compounds known for their diverse chemical reactions and properties. Its structure suggests potential for interactions and transformations characteristic of benzoic acid derivatives and amino functionalities.
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves catalytic reactions or functional group transformations. For instance, Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid showcases a method for converting alcohols into esters, highlighting a versatile approach for modifying benzoic acid derivatives (Muramoto et al., 2013).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives, including variations in substituents, significantly influences their chemical behavior. For example, analysis of different polymorphs of 4-(N,N-dimethylamino)benzoic acid reveals how slight changes can affect molecular packing and interactions, which are crucial for understanding the properties of 4-(Diprop-2-en-1-ylamino)benzoic acid (Aakeröy et al., 2005).
Chemical Reactions and Properties
The reactivity of benzoic acid derivatives is often explored through their ability to form complexes or undergo specific reactions. For example, 4-(N,N-Dimethylamino)benzoic Acid has been shown to exhibit selectivity in anion recognition, demonstrating its chemical reactivity and potential for forming new compounds (Hou & Kobiro, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[bis(prop-2-enyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-14(10-4-2)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2,9-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSPEFIHLUGKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300546 |
Source
|
Record name | 4-(diprop-2-en-1-ylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(prop-2-enyl)amino]benzoic acid | |
CAS RN |
35754-95-1 |
Source
|
Record name | NSC137547 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(diprop-2-en-1-ylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.